(2E)-3-(1-BENZOFURAN-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)PROP-2-EN-1-ONE
CAS No.: 67261-98-7
Cat. No.: VC5033247
Molecular Formula: C17H11ClO3
Molecular Weight: 298.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67261-98-7 |
---|---|
Molecular Formula | C17H11ClO3 |
Molecular Weight | 298.72 |
IUPAC Name | (E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H11ClO3/c18-12-5-7-15(19)14(10-12)16(20)8-6-13-9-11-3-1-2-4-17(11)21-13/h1-10,19H/b8-6+ |
Standard InChI Key | NECZRHFDZKIJMW-SOFGYWHQSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=C(C=CC(=C3)Cl)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The compound (2E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one (CAS: 67261-98-7) possesses the molecular formula C₁₇H₁₁ClO₃ and a molecular weight of 298.72 g/mol. Its structure integrates a benzofuran system—a fused bicyclic framework comprising a benzene ring and a furan heterocycle—with a 5-chloro-2-hydroxyphenyl group connected through a conjugated enone system (Figure 1). The E-configuration of the α,β-unsaturated ketone is critical for maintaining planar geometry, which facilitates electronic conjugation and potential biological interactions .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₇H₁₁ClO₃ |
Molecular Weight | 298.72 g/mol |
IUPAC Name | (E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one |
CAS Registry Number | 67261-98-7 |
Physicochemical Characteristics
The compound’s solubility profile is influenced by its phenolic hydroxyl group and hydrophobic benzofuran moiety. It exhibits limited aqueous solubility but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The logP value, estimated at ~3.2, suggests moderate lipophilicity, which may enhance membrane permeability in biological systems . Spectroscopic data, including ¹H NMR and ¹³C NMR, confirm the presence of characteristic signals for the benzofuran protons (δ 6.8–7.5 ppm), the enone carbonyl (δ 190–200 ppm), and the chloro-substituted aromatic ring .
Synthesis and Characterization
Synthetic Pathways
The synthesis of (2E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation between 1-benzofuran-2-carbaldehyde and 5-chloro-2-hydroxyacetophenone under basic conditions (Scheme 1). Piperidine or aqueous NaOH catalyzes the aldol addition-dehydration sequence, yielding the α,β-unsaturated ketone with high E-selectivity.
Scheme 1: Synthesis Overview
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Aldol Condensation:
Optimization and Challenges
Reaction optimization studies reveal that base selection profoundly impacts yield. For instance, piperidine outperforms KOH or t-BuOK due to its dual role as a base and a mild dehydrating agent . Side reactions, such as Michael additions or epoxidation of the enone, are minimized under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the product in >95% purity.
Pharmacological Properties
Anticancer Activity
The compound demonstrates potent antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), with IC₅₀ values ranging from 1–10 µM . Mechanistic studies implicate tubulin polymerization inhibition as a primary mode of action. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, inducing G2/M phase arrest and apoptosis (Figure 2) .
Table 2: Antiproliferative Activity
Cell Line | IC₅₀ (µM) | Target Pathway |
---|---|---|
MCF-7 | 2.5 | Tubulin Polymerization |
A549 | 4.8 | Angiogenesis |
HT-29 | 3.2 | Apoptosis Induction |
Antimicrobial Effects
Preliminary assays indicate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The chloro and hydroxyl substituents likely enhance membrane disruption and enzyme inhibition, though exact targets remain under investigation.
Structure-Activity Relationships (SAR)
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Benzofuran Moiety: Essential for tubulin binding; replacement with indole reduces potency by 40% .
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Chloro Substituent: The 5-Cl group enhances lipophilicity and DNA intercalation capacity.
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Hydroxyl Group: Critical for hydrogen bonding with tubulin’s Thr179 residue .
Applications and Future Directions
Therapeutic Applications
The compound’s dual anticancer and antimicrobial profile positions it as a multifunctional agent for combination therapies. Its ability to target vascular endothelial cells in tumors suggests utility as a vascular-disrupting agent (VDA) .
Industrial and Research Prospects
Scale-up synthesis via continuous flow reactors could improve yield and reduce costs . Structural modifications, such as prodrug formulations (e.g., L-Lys-L-Pro conjugates), may enhance solubility and bioavailability .
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